Home > Products > Screening Compounds P116864 > Cimetropium Bromide-d4
Cimetropium Bromide-d4 -

Cimetropium Bromide-d4

Catalog Number: EVT-1505853
CAS Number:
Molecular Formula: C₂₁H₂₄D₄BrNO₄
Molecular Weight: 442.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cimetropium Bromide-d4 is a deuterated derivative of Cimetropium Bromide, a synthetic anticholinergic agent primarily used for the treatment of gastrointestinal disorders such as irritable bowel syndrome. This compound is characterized by its ability to inhibit the action of acetylcholine, thereby reducing smooth muscle contractions in the gastrointestinal tract. The incorporation of deuterium in Cimetropium Bromide-d4 serves to enhance its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects.

Source

Cimetropium Bromide was first synthesized in the mid-20th century and has been utilized in various therapeutic applications since then. The deuterated version, Cimetropium Bromide-d4, is synthesized to study its metabolic pathways and pharmacological effects more accurately. The synthesis methods are detailed in various patents and scientific literature, which highlight its preparation from scopolamine hydrobromide and other reagents.

Classification

Cimetropium Bromide-d4 is classified as an anticholinergic drug. It falls under the broader category of gastrointestinal agents, specifically targeting smooth muscle activity within the digestive system.

Synthesis Analysis

The synthesis of Cimetropium Bromide-d4 involves several key steps:

  1. Starting Material: The synthesis begins with scopolamine hydrobromide as the primary starting material.
  2. Reagents: Potassium carbonate is used to adjust pH levels, while dichloromethane serves as the organic solvent for extraction.
  3. Reaction Conditions: The reaction is conducted under controlled temperatures (ice bath) and involves dropwise addition of reagents to maintain stability.
  4. Extraction and Purification: After reaction completion, the product is extracted using dichloromethane, followed by washing with water. The crude product is then purified through recrystallization.

The total yield from these processes typically exceeds 50%, indicating an efficient synthetic route for obtaining Cimetropium Bromide-d4 .

Molecular Structure Analysis

The molecular structure of Cimetropium Bromide-d4 can be represented by its chemical formula, which includes deuterated hydrogen atoms replacing standard hydrogen atoms in the original Cimetropium Bromide structure.

Structural Data

  • Molecular Formula: C₁₈D₄BrN₃O₂
  • Molecular Weight: Approximately 396.3 g/mol
  • Structural Features: The compound contains a tropane ring structure with a bromide ion and various functional groups that facilitate its anticholinergic activity.
Chemical Reactions Analysis

Cimetropium Bromide-d4 undergoes several chemical reactions typical for anticholinergic compounds:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to form less active metabolites.
  2. Metabolism: The presence of deuterium alters metabolic pathways compared to non-deuterated counterparts, potentially leading to slower clearance rates and prolonged action.
  3. Interactions with Receptors: The compound interacts with muscarinic receptors, blocking acetylcholine binding and inhibiting smooth muscle contraction.

These reactions are crucial for understanding its pharmacodynamics and pharmacokinetics .

Mechanism of Action

Cimetropium Bromide-d4 functions primarily as an antagonist at muscarinic acetylcholine receptors located in the gastrointestinal tract:

  1. Receptor Binding: The compound binds competitively to muscarinic receptors, preventing acetylcholine from exerting its effects.
  2. Smooth Muscle Relaxation: This blockade results in decreased gastrointestinal motility and secretions, alleviating symptoms associated with conditions like irritable bowel syndrome.
  3. Deuteration Effects: The presence of deuterium may enhance binding affinity or alter receptor interaction dynamics compared to non-deuterated versions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility and stability at varying pH levels.

Relevant data from analyses indicate that deuteration can enhance stability and alter solubility profiles compared to standard formulations .

Applications

Cimetropium Bromide-d4 has several scientific uses:

  1. Pharmacokinetic Studies: Utilized in research to understand drug metabolism and behavior due to its isotopic labeling.
  2. Therapeutic Research: Investigated for potential improvements in treating gastrointestinal disorders by comparing effects with non-deuterated forms.
  3. Analytical Chemistry: Employed as a reference standard in high-performance liquid chromatography methods for analyzing related compounds .
Chemical Characterization and Synthesis

Structural Analysis of Cimetropium Bromide-d4: Isotopic Labeling and Molecular Configuration

Cimetropium Bromide-d4 (molecular formula: C₂₁H₂₄D₄BrNO₄; molecular weight: 442.38 g/mol) is a deuterium-labeled isotopologue of the antispasmodic agent Cimetropium Bromide (C₂₁H₂₈BrNO₄, MW 438.36 g/mol) [1] [9]. The deuterium atoms are incorporated at four specific positions within the cyclopropylmethyl substituent attached to the quaternary nitrogen, resulting in a cyclopropyl-d4 group [1]. This strategic deuteration preserves the core tricyclic 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane scaffold and the stereochemical configuration of the parent compound, including the chiral centers at positions 1R,2R,4S,5S,7s,9S [1] [4]. The IUPAC name reflects this precise labeling: (1R,2R,4S,5S,7s,9S)-9-((cyclopropyl-2,2,3,3-d4)methyl)-7-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-9-ium bromide [1].

The deuterium substitution minimally alters the compound’s spatial geometry due to nearly identical covalent radii of C–H and C–D bonds (difference: ~0.005 Å). However, the mass increase of 4 atomic mass units (amu) creates a distinct mass spectral signature essential for analytical differentiation [1] [4]. Physicochemical properties, such as solubility and crystalline structure (neat white solid), remain comparable to the non-deuterated form, ensuring consistent chromatographic behavior in separation techniques [1].

Table 1: Structural Characteristics of Cimetropium Bromide-d4

PropertySpecification
Molecular FormulaC₂₁H₂₄D₄BrNO₄
Molecular Weight442.38 g/mol
IUPAC Name(1R,2R,4S,5S,7s,9S)-9-((cyclopropyl-2,2,3,3-d4)methyl)-7-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-9-ium bromide
Deuterium PositionsCyclopropyl ring (four deuterium atoms)
Key Stereocenters1R,2R,4S,5S,7s,9S

Synthetic Pathways for Deuterated Quaternary Ammonium Compounds

The synthesis of Cimetropium Bromide-d4 follows a quaternization strategy analogous to non-deuterated Cimetropium Bromide but incorporates deuterated precursors to achieve regioselective labeling [1] [3]. The key deuterium source is cyclopropylmethyl bromide-d4 (C₄H₃D₄Br, MW 139.03 g/mol), where deuterium atoms fully replace hydrogen in the cyclopropyl ring [3]. This precursor is synthesized via deuteration of cyclopropane derivatives using metal-catalyzed D₂ exchange or deuterated reagents like NaBD₄, ensuring >99% isotopic purity [3] [6].

The reaction sequence begins with scopolamine hydrobromide, which undergoes alkaline hydrolysis using saturated potassium carbonate (K₂CO₃) to liberate the free base scopolamine. This intermediate is extracted with dichloromethane (DCM) under ice-bath conditions to prevent degradation [2] [9]. Subsequent quaternization involves refluxing scopolamine with cyclopropylmethyl bromide-d4 in DCM for 10–15 hours at optimized molar ratios (1.5–1.8:1). The DCM solvent enables high-yield crystallization (48–51% total yield) and simplifies purification by eliminating multi-solvent systems [2] [9].

Table 2: Key Synthetic Routes for Deuterated Antispasmodics

StepReaction ConditionsPurpose
HydrolysisScopolamine HBr + K₂CO₃ (pH 8–9), DCM extractionLiberation of free scopolamine base
QuaternizationScopolamine + cyclopropylmethyl bromide-d4, reflux in DCM (10–15 h)N-alkylation to form deuterated quaternary ammonium salt
CrystallizationCooling and recrystallization from organic solventIsolation of Cimetropium Bromide-d4 with >99% purity

Optimization of Deuterium Incorporation in Antispasmodic Agents

Deuterium incorporation efficiency hinges on minimizing isotopic dilution and side reactions. The kinetic isotope effect (KIE) of C–D bonds (kH/kD = 2–10) can slow reaction rates, necessitating extended reflux durations (up to 15 hours) to achieve >95% deuteration [6] [7]. Key parameters include:

  • Precursor Stoichiometry: A 1.5–1.8:1 molar ratio of scopolamine hydrobromide to cyclopropylmethyl bromide-d4 ensures complete quaternization while accounting for volatilization losses [2] [9].
  • Solvent Selection: Dichloromethane (DCM) serves as a single reusable solvent, enhancing atom economy and reducing environmental impact compared to traditional multi-solvent methods [2].
  • Reaction Monitoring: Liquid chromatography-mass spectrometry (LC-MS) tracks deuterium incorporation in real-time, identifying isotopic impurities like partially deuterated (d1–d3) species [1] [5].

Post-synthesis, recrystallization from acetone/water mixtures removes non-deuterated contaminants. Sep-Pak C18 cartridges further purify microsomal metabolites, achieving >90% recovery compared to organic solvent extraction (70–80%) [5]. The kinetic isotope effect also enhances metabolic stability by slowing cytochrome P450-mediated oxidation at deuterium-adjacent sites, a critical advantage for tracer studies [1] [7].

Table 3: Optimization Parameters for Deuterium Incorporation

ParameterOptimized ConditionImpact on Deuteration
Molar Ratio (Scopolamine: Precursor)1.5–1.8:1Minimizes undeuterated byproducts
Reaction Duration10–15 hours (reflux)Compensates for KIE-induced rate reduction
Purification MethodSep-Pak C18 cartridges + recrystallizationAchieves >99% isotopic purity
Solvent SystemDichloromethane (single solvent)Simplifies recycling and reduces waste

Analytical Validation of Deuterated Isotopologues via NMR and Mass Spectrometry

Mass Spectrometric Analysis:LC-MS and tandem MS (MS/MS) distinguish Cimetropium Bromide-d4 from its non-deuterated analog by a +4 amu mass shift (m/z 443.4 vs. 439.4 for [M]+) [1] [5]. The isotopic purity is quantified using high-resolution MS, which detects trace impurities (e.g., d3 isotopologues) at levels <0.5% [1]. Fast atom bombardment mass spectrometry (FAB-MS) coupled with Sep-Pak purification minimizes ion suppression from hydrophobic contaminants in microsomal incubates [5].

Nuclear Magnetic Resonance Spectroscopy:¹H-NMR spectra confirm deuterium incorporation through the absence of cyclopropyl proton signals (δ 0.5–1.2 ppm) [4]. Conversely, ²H-NMR reveals distinct quadrupolar resonances at 0.8–1.0 ppm, confirming regioselective deuteration [8]. ¹³C-NMR spectra corroborate structural integrity, with carbon-deuterium coupling (²JCD ≈ 25 Hz) visible at the cyclopropyl carbons [4] [8]. Molecular rotational resonance (MRR) spectroscopy provides ultrahigh-resolution validation by detecting moment-of-inertia differences between isotopomers, resolving positional isomers undetectable by NMR [6].

Cross-Platform Validation:Integrated NMR and multi-LC-MS workflows analyze serum metabolites without deuterium exchange artifacts, confirming the stability of C–D bonds during sample preparation [8]. This approach validates Cimetropium Bromide-d4 as an internal standard for quantifying the parent drug in biological matrices, with a linear response (R² > 0.99) in pharmacokinetic assays [5] [8].

Table 4: Analytical Signatures of Cimetropium Bromide-d4

TechniqueKey Diagnostic FeatureApplication
High-Resolution MSm/z 443.4 ([M]+), Δ+4 amu vs. non-deuterated formQuantification of isotopic purity (≥99%)
¹H-NMR (500 MHz)Absence of cyclopropyl signals (δ 0.5–1.2 ppm)Confirms deuterium substitution at cyclopropyl ring
²H-NMRResonances at δ 0.8–1.0 ppmDirect detection of deuterium atoms
¹³C-NMRC–D coupling (²JCD ≈ 25 Hz) at cyclopropyl carbonsVerifies regioselectivity of labeling
MRR SpectroscopyDistinct rotational transitions from moments of inertiaResolves isotopic isomers (e.g., d4 vs. d3)

Properties

Product Name

Cimetropium Bromide-d4

Molecular Formula

C₂₁H₂₄D₄BrNO₄

Molecular Weight

442.38

Synonyms

(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(2S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide-d4; [7(S)-(1α,2β,4β,5α,7β)]-9-(Cyclopropylmethyl)-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azoniatri

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.